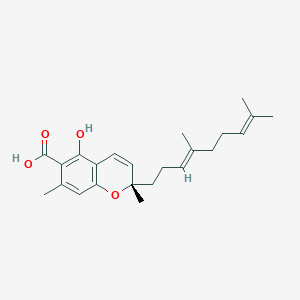

Daurichromenic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-15(2)8-6-9-16(3)10-7-12-23(5)13-11-18-19(27-23)14-17(4)20(21(18)24)22(25)26/h8,10-11,13-14,24H,6-7,9,12H2,1-5H3,(H,25,26)/b16-10+/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLFTJMQPWWDCW-MVLVPLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(O2)(C)CCC=C(C)CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C[C@](O2)(C)CC/C=C(\C)/CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Biosynthesis of Daurichromenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurichromenic acid (DCA) is a naturally occurring meroterpenoid that has garnered significant attention within the scientific community for its potent biological activities, most notably its anti-HIV properties.[1][2] This technical guide provides an in-depth exploration of the origin, biosynthesis, and key experimental methodologies associated with this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this unique natural product. The guide summarizes essential quantitative data, details experimental protocols for its study, and provides visual representations of its biosynthetic pathway and experimental workflows.

Introduction

This compound is a meroterpenoid, a class of chemical compounds having a partial terpenoid structure, that was first isolated from the leaves and twigs of Rhododendron dauricum.[2][3] This plant species, native to Eastern Siberia, Mongolia, North China, and Hokkaido, Japan, has a history of use in traditional Chinese medicine.[3][4] Structurally, DCA is composed of an orsellinic acid moiety and a sesquiterpene chain.[1][5] Its unique chemical architecture is responsible for its diverse pharmacological activities, which include anti-HIV, antibacterial, anti-inflammatory, and sphingomyelin synthase inhibitory effects.[3][6][7]

Origin and Natural Occurrence

The primary natural source of this compound is the plant Rhododendron dauricum.[1][4] It has also been reported in other Rhododendron species, such as Rhododendron anthopogonoides and Rhododendron anthopogon.[8] Within R. dauricum, DCA is biosynthesized and accumulates in specialized epidermal organs known as glandular scales, which are present on the surface of young leaves.[1][5] The localization of DCA in these external structures suggests a potential role in the plant's defense mechanisms against pathogens and herbivores.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating enzymatic process that begins with the precursor molecule, grifolic acid. The key step in the formation of DCA is the oxidative cyclization of the farnesyl moiety of grifolic acid.[1][5] This reaction is catalyzed by a specific enzyme known as this compound synthase (DCA synthase).[1][5]

DCA synthase is a soluble flavoprotein oxidase that does not require any external cofactors for its activity.[1] The enzyme facilitates the stereoselective cyclization of grifolic acid to yield this compound.[1][5] This biosynthetic process is localized within the glandular scales of R. dauricum leaves, with the final step of the biosynthesis occurring in the apoplastic space, leading to the accumulation of DCA outside the scale cells.[1][5]

Biosynthetic Pathway Diagram

References

- 1. Identification and Characterization of this compound Synthase Active in Anti-HIV Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and grifolic acid: Phytotoxic meroterpenoids that induce cell death in cell culture of their producer Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. plantae.org [plantae.org]

The Discovery and Therapeutic Potential of Daurichromenic Acid: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.[1] First isolated from the leaves and twigs of Rhododendron dauricum, a hardy semi-evergreen shrub native to Eastern Siberia, Mongolia, North China, and Japan, DCA has emerged as a compound of significant interest to the scientific community.[2][3][4] This is primarily due to its exceptionally potent anti-HIV activity, which has been demonstrated to be more effective in some studies than the established antiretroviral drug, azidothymidine (AZT).[5] Beyond its anti-HIV properties, subsequent research has revealed a broader spectrum of biological activities, including anti-inflammatory effects, inhibition of sphingomyelin synthase, and prevention of amyloid-β aggregation, suggesting a wider therapeutic potential.[4][6] This technical guide provides a comprehensive overview of the discovery, experimental protocols, and biological activities of this compound.

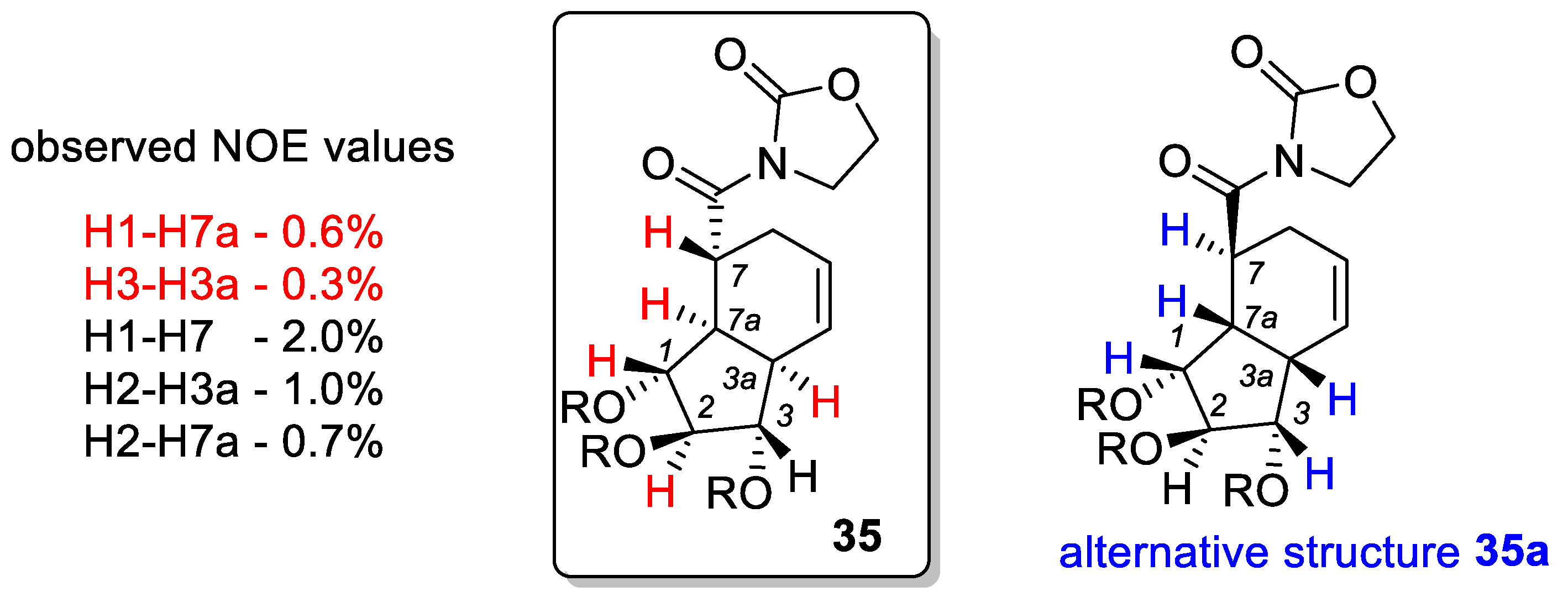

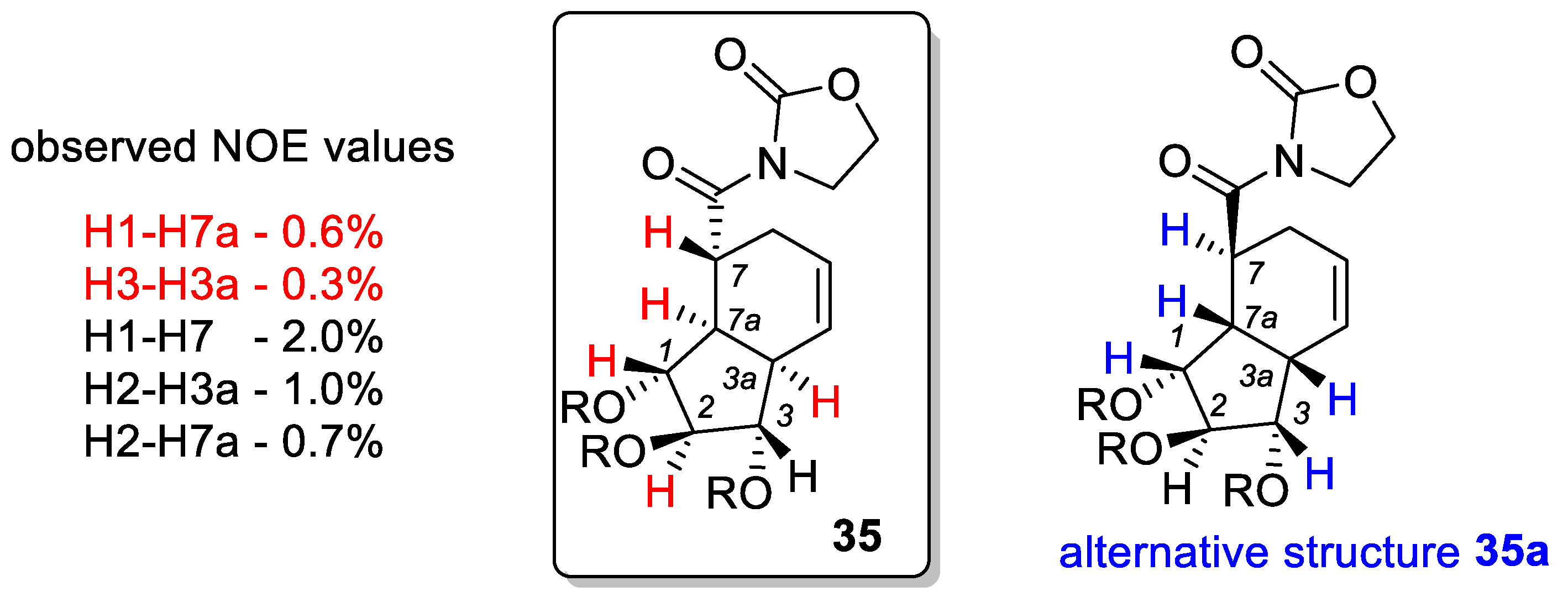

Discovery and Isolation

This compound was discovered during phytochemical investigations of Rhododendron dauricum. The isolation process also yielded other novel and known compounds, including Rhododaurichromanic acids A and B.[7][8] The absolute stereostructure of these compounds was meticulously established through advanced spectroscopic examination and confirmed by X-ray crystallographic analysis.[7][8]

Table 1: Key Compounds Isolated from Rhododendron dauricum

| Compound Name | Compound Class | Source Material |

| This compound (DCA) | Meroterpenoid (Chromene) | Leaves and Twigs |

| Rhododaurichromanic acid A | Meroterpenoid (Chromane) | Leaves and Twigs |

| Rhododaurichromanic acid B | Meroterpenoid (Chromane) | Leaves and Twigs |

| Grifolic acid | Meroterpenoid | Leaves |

| Confluentin | Monoterpenoid | Not specified |

Experimental Protocols

While the precise, step-by-step protocol from the original discovery is not exhaustively detailed in all publications, a generalized methodology for the extraction, isolation, and biological evaluation of this compound can be constructed based on established phytochemical and virological techniques.

General Protocol for Extraction and Isolation

-

Plant Material Collection and Preparation: Fresh leaves and twigs of Rhododendron dauricum are collected, air-dried, and ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using methods like maceration or Soxhlet extraction to produce a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility.

-

Chromatographic Separation: The fraction containing this compound (typically a less polar fraction like ethyl acetate) is further purified using column chromatography over silica gel. A gradient elution system with a solvent mixture (e.g., n-hexane and ethyl acetate) is employed to separate the individual compounds.

-

Final Purification: Fractions containing DCA are identified using Thin Layer Chromatography (TLC). These fractions are then pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and its absolute stereochemistry is determined by X-ray crystallography.[4][9]

Protocol for Anti-HIV Activity Assay (H9 Cell Line)

The anti-HIV activity of this compound is typically evaluated in vitro using a lymphocyte cell line susceptible to HIV infection, such as H9 cells.

-

Cell Culture: H9 cells are cultured and maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay: Prior to evaluating antiviral activity, the cytotoxicity of DCA on uninfected H9 cells is determined. This is done by exposing the cells to serial dilutions of the compound for a set period. Cell viability is then assessed using methods like the MTT assay to determine the 50% cytotoxic concentration (IC50).

-

Antiviral Assay: H9 cells are infected with a known titer of HIV-1. The infected cells are then cultured in the presence of various concentrations of this compound. A positive control (e.g., AZT) and a negative control (no compound) are run in parallel.

-

Evaluation of Viral Replication: After an incubation period (typically several days), the level of HIV replication is quantified. This can be done by measuring the activity of the viral enzyme reverse transcriptase (RT) in the cell culture supernatant or by monitoring the formation of syncytia (cytopathic effect, CPE).

-

Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated. The Therapeutic Index (TI) is then determined by dividing the IC50 by the EC50 (TI = IC50 / EC50), providing a measure of the compound's selectivity and potential for therapeutic use.

Biological Activities and Quantitative Data

The primary biological activity that has drawn significant attention to this compound is its potent inhibition of HIV. However, further studies have uncovered a range of other pharmacological effects.

Table 2: Anti-HIV Activity of this compound and Related Compounds

| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |

| This compound | 0.00567 [3][7][8][10] | 21.1 [10] | 3,710 [7][8][10] |

| Rhododaurichromanic acid A | 0.37[7][10] | Not specified | 91.9[7][10] |

| Rhododaurichromanic acid B | No activity reported[7][10] | Not specified | Not applicable |

| Azidothymidine (AZT) (reference) | ~0.019 (44 nM)[5] | Not specified | Not specified |

EC50: 50% effective concentration for inhibiting HIV in acutely infected H9 cells. IC50: 50% cytotoxic concentration against uninfected H9 cells.

Table 3: Other Reported Biological Activities of this compound

| Activity | Target/Assay | Quantitative Data (IC50/EC50) |

| Anti-inflammatory | Not specified | Activity reported, but quantitative data not detailed in provided sources.[11] |

| Sphingomyelin Synthase Inhibition | Enzyme activity assay | IC50 of 4 µM[4][6] |

| Amyloid β (Aβ) Aggregation Inhibition | Microtiter-scale high-throughput screening (MSHTS) | EC50 of 57 µM[11] |

| Antibacterial | Gram-positive bacteria | Activity reported, but quantitative data not detailed in provided sources.[11] |

| Phytotoxic | Induces cell death in R. dauricum cell culture | Activity reported at 100 µM[1] |

Biosynthesis and Signaling Pathways

This compound is biosynthesized in the glandular scales on the surface of young R. dauricum leaves.[1][5] The final and key step in its formation is the oxidative cyclization of its precursor, grifolic acid. This reaction is catalyzed by the enzyme this compound (DCA) synthase, a flavoprotein oxidase.[5][11]

Biosynthesis of this compound from Grifolic Acid.

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of natural products like this compound.

Generalized workflow for isolation and bio-evaluation.

Conclusion

The discovery of this compound from Rhododendron dauricum represents a significant finding in the field of natural product chemistry and drug development. Its remarkable anti-HIV potency, highlighted by a high therapeutic index, establishes it as a compelling lead compound for the development of new antiretroviral agents.[10] Furthermore, its demonstrated activities against other key biological targets, such as sphingomyelin synthase and amyloid-β aggregation, open up promising avenues for research into treatments for lipid-related disorders and neurodegenerative diseases like Alzheimer's.[6] The detailed study of DCA and its derivatives will continue to be a valuable endeavor, potentially yielding novel therapeutics to address a range of challenging medical conditions.

References

- 1. This compound and grifolic acid: Phytotoxic meroterpenoids that induce cell death in cell culture of their producer Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method for extracting and isolating rhododendrin from leaves of Rhododendron przewalskii - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. journals.asm.org [journals.asm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Characterization of this compound Synthase Active in Anti-HIV Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and grifolic acid: Phytotoxic meroterpenoids that induce cell death in cell culture of their producer Rhododendron dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Daurichromenic acid.

An In-depth Technical Guide to Daurichromenic Acid

Introduction

This compound (DCA) is a naturally occurring meroterpenoid, a class of chemical compounds having a partial terpenoid structure.[1][2] Isolated from the leaves and twigs of Rhododendron dauricum, a plant species found in Northern China, Eastern Siberia, and Japan, DCA has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][3][4] This compound, consisting of an orsellinic acid moiety and a sesquiterpene unit, has demonstrated promising therapeutic potential, notably as a powerful anti-HIV agent.[1][5] Further research has revealed its capabilities as an antibacterial, anti-inflammatory, and neuroprotective agent through the inhibition of sphingomyelin synthase and amyloid-β aggregation.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and biosynthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a chromene derivative.[3] Its chemical structure is characterized by a tricyclic core with a carboxylic acid functional group and a long isoprenoid side chain. The precise stereochemistry of the molecule is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H30O4 | [7][8] |

| Molecular Weight | 370.5 g/mol | [7] |

| IUPAC Name | (2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid | [7] |

| CAS Number | 82003-90-5 | [8] |

| Predicted Boiling Point | 503.7 ± 50.0 °C | [8] |

| Predicted pKa | 3.05 ± 0.40 | [8] |

| Predicted Density | 1.092 ± 0.06 g/cm³ | [8] |

Biological Activities and Pharmacological Potential

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for further pharmacological investigation and drug development. Its inhibitory actions against viral replication, bacterial growth, and key enzymes involved in neurodegenerative diseases are of particular interest.

Table 2: Summary of Biological Activities of this compound

| Activity | Target/Assay | Quantitative Data (EC50/IC50) | Source |

| Anti-HIV Activity | Acutely infected H9 cells | EC50: 0.00567 µg/mL (15 nM) | [3][9] |

| Sphingomyelin Synthase Inhibition | Cell-based assay | IC50: 4 µM | [4][6] |

| Amyloid-β (Aβ42) Aggregation Inhibition | Microtiter-scale high-throughput screening (MSHTS) | EC50: 57 µM | [4] |

| Antibacterial Activity | Gram-positive bacteria | Not specified | [4] |

| Anti-inflammatory Activity | Not specified | Not specified | [4][6] |

| Phytotoxic Activity | Cell culture of Rhododendron dauricum | Induces cell death | [2][10] |

Biosynthesis of this compound

The biosynthesis of this compound in Rhododendron dauricum is a multi-step process involving the convergence of the polyketide and terpenoid pathways. The proposed biosynthetic pathway consists of three main stages: polyketide formation, prenylation, and cyclization.[5] The final and key step is the oxidative cyclization of the precursor, grifolic acid, catalyzed by the enzyme this compound (DCA) synthase.[1][2] This enzyme is a flavoprotein oxidase that utilizes a covalently attached flavin adenine dinucleotide (FAD) cofactor.[2]

Mechanism of Action: Key Signaling Pathways

Inhibition of Sphingomyelin Synthase

This compound has been identified as an inhibitor of sphingomyelin synthase (SMS), a membrane-bound enzyme that plays a critical role in lipid metabolism.[6][11] SMS catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol. Dysregulation of SMS activity is implicated in various diseases, including cardiovascular and neurodegenerative disorders. The inhibitory effect of DCA on SMS suggests a potential therapeutic application in diseases associated with abnormal lipid metabolism.[11]

Inhibition of Amyloid-β Aggregation

Another significant finding is the ability of this compound to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[6][12] The accumulation of Aβ aggregates in the brain leads to the formation of senile plaques, contributing to neuronal dysfunction and cognitive decline. By interfering with the aggregation process, this compound may offer a neuroprotective effect, positioning it as a potential lead compound for the development of anti-Alzheimer's therapies.[11]

Experimental Protocols

The biological activities of this compound have been elucidated through various in vitro assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies are described below.

Anti-HIV Activity Assay

The anti-HIV activity of this compound was evaluated using a cell-based assay with acutely infected H9 cells.[9] This type of assay typically involves the following steps:

-

Cell Culture: H9 cells, a human T-cell line susceptible to HIV infection, are cultured under standard conditions.

-

Infection: The cells are infected with a known titer of HIV.

-

Treatment: The infected cells are then treated with various concentrations of this compound. A positive control (e.g., azidothymidine) and a negative control (vehicle) are included.

-

Incubation: The treated cells are incubated for a specific period to allow for viral replication.

-

Quantification of Viral Replication: The extent of HIV replication is measured using methods such as p24 antigen capture ELISA or a reverse transcriptase activity assay.

-

Data Analysis: The half-maximal effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, is calculated from the dose-response curve.

Sphingomyelin Synthase (SMS) Inhibition Assay

The inhibitory effect of this compound on SMS activity was determined using a cell-based assay.[11] The general principle of such an assay is as follows:

-

Cell Culture and Lysate Preparation: A cell line expressing SMS is cultured, and cell lysates containing the enzyme are prepared.

-

Enzyme Reaction: The cell lysate is incubated with a fluorescently labeled ceramide substrate (e.g., NBD-ceramide) and phosphatidylcholine.

-

Treatment: The reaction is carried out in the presence of varying concentrations of this compound.

-

Detection of Product: The fluorescently labeled sphingomyelin product is separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The fluorescence intensity of the product is measured to determine the enzyme activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.

Amyloid-β (Aβ) Aggregation Assay

The inhibition of Aβ aggregation by this compound was assessed using a microtiter-scale high-throughput screening (MSHTS) assay.[4] A common method for this type of assay is the Thioflavin T (ThT) fluorescence assay:

-

Preparation of Aβ Monomers: Lyophilized Aβ peptides (typically Aβ42) are dissolved in an appropriate buffer to obtain monomeric Aβ.

-

Aggregation Reaction: The Aβ monomers are incubated under conditions that promote aggregation (e.g., specific temperature, pH, and agitation).

-

Treatment: The aggregation reaction is performed in the presence of different concentrations of this compound.

-

Thioflavin T Staining: At various time points, an aliquot of the reaction mixture is added to a solution of Thioflavin T. ThT is a fluorescent dye that binds specifically to β-sheet-rich structures, such as Aβ fibrils, resulting in a significant increase in fluorescence.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The extent of Aβ aggregation is proportional to the fluorescence intensity. The EC50 value for the inhibition of aggregation is calculated from the dose-response data.

Conclusion

This compound is a multifaceted natural product with significant therapeutic potential. Its potent anti-HIV activity, coupled with its ability to inhibit sphingomyelin synthase and amyloid-β aggregation, makes it a valuable lead compound for the development of novel drugs targeting a range of diseases. Further research into its synthesis, mechanism of action, and preclinical and clinical efficacy is warranted to fully explore its pharmacological applications. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this promising molecule.

References

- 1. Identification and Characterization of this compound Synthase Active in Anti-HIV Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and grifolic acid: Phytotoxic meroterpenoids that induce cell death in cell culture of their producer Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum [frontiersin.org]

- 6. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C23H30O4 | CID 6475854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound and grifolic acid: Phytotoxic meroterpenoids that induce cell death in cell culture of their producer Rhododendron dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 12. mdpi.com [mdpi.com]

Daurichromenic Acid: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a meroterpenoid, a hybrid natural product derived from both polyketide and terpenoid biosynthetic pathways.[1] Isolated from the leaves and twigs of Rhododendron dauricum, a plant with a history of use in traditional Chinese medicine for respiratory ailments, DCA has emerged as a molecule of significant interest to the scientific community.[2][3] This interest is largely due to its diverse and potent biological activities, which suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Key Biological Activities of this compound

This compound has demonstrated a range of biological effects, including potent anti-HIV activity, inhibition of key enzymes involved in cellular signaling and disease pathology, and antimicrobial properties. The following sections detail these activities, presenting available quantitative data and the experimental contexts in which they were observed.

Anti-HIV Activity

This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV).[4] Its efficacy has been demonstrated in cell-based assays, positioning it as a promising candidate for further investigation in the development of new antiretroviral therapies.

Quantitative Data for Anti-HIV Activity

| Compound | Cell Line | EC50 | IC50 (Cytotoxicity) | Therapeutic Index (TI) | Reference |

| This compound | H9 | 0.00567 µg/mL (15 nM) | 21.1 µg/mL | 3710 | [1][5] |

| Azidothymidine (AZT) | H9 | 44 nM | - | - | [5] |

Experimental Protocol: Anti-HIV Assay in Acutely Infected H9 Cells

The anti-HIV activity of this compound was evaluated in acutely infected H9 lymphocytes. While specific detailed protocols from the original studies are not fully available, a general methodology can be outlined based on standard anti-HIV drug screening assays.

-

Cell Line: H9, a human T-lymphocyte cell line, is commonly used for HIV-1 infection studies.

-

Virus: A laboratory-adapted strain of HIV-1 is used to infect the H9 cells.

-

Assay Principle: The assay measures the ability of the test compound (this compound) to inhibit viral replication in acutely infected cells. This is typically quantified by measuring the activity of reverse transcriptase (RT), a key viral enzyme, in the cell culture supernatant, or by monitoring the expression of viral antigens, such as the p24 antigen.

-

General Procedure:

-

H9 cells are cultured and infected with a standardized amount of HIV-1.

-

Immediately after infection, the cells are treated with various concentrations of this compound. A positive control (e.g., Azidothymidine) and a negative control (no drug) are included.

-

The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

At the end of the incubation period, the cell culture supernatant is collected.

-

The amount of viral replication is quantified by measuring the reverse transcriptase activity or p24 antigen levels in the supernatant.

-

The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, is calculated.

-

To assess cytotoxicity, uninfected H9 cells are treated with the same concentrations of this compound, and cell viability is measured using a standard assay (e.g., MTT assay). The 50% inhibitory concentration (IC50) for cytotoxicity is then determined.

-

The therapeutic index (TI) is calculated as the ratio of the IC50 (cytotoxicity) to the EC50 (anti-HIV activity). A higher TI value indicates a more favorable safety profile.

-

Experimental Workflow for Anti-HIV Activity Screening

Caption: Workflow for evaluating the anti-HIV activity of this compound.

Inhibition of Sphingomyelin Synthase (SMS)

This compound has been identified as an inhibitor of sphingomyelin synthase (SMS), a key enzyme in sphingolipid metabolism.[2][3] Sphingolipids are integral components of cell membranes and are involved in various signaling pathways that regulate cell growth, death, and inflammation. The inhibition of SMS can therefore have profound effects on cellular function and may be a therapeutic strategy for diseases associated with aberrant sphingolipid metabolism.

Quantitative Data for Sphingomyelin Synthase Inhibition

| Compound | Target | IC50 (µM) | Reference |

| This compound | SMS1 | 7 | [3] |

| This compound | SMS2 | 4 | [2][3] |

Experimental Protocol: Sphingomyelin Synthase Inhibition Assay

The inhibitory activity of this compound against sphingomyelin synthase 1 (SMS1) and SMS2 was determined using a cell lysate-based assay with a fluorescent substrate.

-

Enzyme Source: Cell lysates from cells overexpressing either human SMS1 or SMS2.

-

Substrate: C6-NBD-ceramide, a fluorescent analog of ceramide.

-

Assay Principle: The assay measures the conversion of C6-NBD-ceramide to C6-NBD-sphingomyelin by SMS. The product is then separated from the substrate by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.

-

General Procedure:

-

Cell lysates containing SMS1 or SMS2 are prepared.

-

The lysates are incubated with various concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate, C6-NBD-ceramide.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is stopped, and the lipids are extracted.

-

The extracted lipids are separated by HPLC.

-

The fluorescently labeled product, C6-NBD-sphingomyelin, is detected and quantified.

-

The percentage of SMS inhibition is calculated for each concentration of this compound.

-

The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

-

Signaling Pathway: this compound and Sphingomyelin Synthase

Caption: Inhibition of Sphingomyelin Synthase by this compound.

Inhibition of Amyloid β (Aβ) Aggregation

This compound has been shown to inhibit the aggregation of amyloid β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] The accumulation of Aβ aggregates in the brain is thought to be a primary driver of neurotoxicity and cognitive decline in Alzheimer's patients.

Quantitative Data for Aβ Aggregation Inhibition

| Compound | Assay | EC50 (µM) | Reference |

| This compound | Aβ42 Aggregation | 57 | [3] |

Experimental Protocol: Amyloid β Aggregation Inhibition Assay

The inhibitory effect of this compound on Aβ aggregation was evaluated using a high-throughput screening assay.

-

Peptide: Synthetic Aβ42 peptide.

-

Assay Principle: The assay measures the extent of Aβ42 fibril formation in the presence and absence of the test compound. This is often monitored using Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils and exhibits enhanced fluorescence upon binding.

-

General Procedure:

-

A solution of monomeric Aβ42 peptide is prepared.

-

The peptide solution is incubated with various concentrations of this compound.

-

The mixture is incubated under conditions that promote fibril formation (e.g., 37°C with agitation).

-

At specific time points, aliquots of the mixture are taken, and Thioflavin T is added.

-

The fluorescence intensity is measured at the appropriate excitation and emission wavelengths.

-

The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence in the presence of this compound to that of the control (no inhibitor).

-

The 50% effective concentration (EC50) for the inhibition of aggregation is determined.

-

Logical Relationship: Aβ Aggregation and Inhibition

Caption: this compound inhibits the aggregation of Aβ monomers and oligomers.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties.[2][3] While the precise mechanisms are not fully elucidated for DCA itself, the anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Experimental Protocol: Assessment of Anti-inflammatory Activity (General)

-

Cell Line: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are used.

-

Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response and the NF-κB pathway.

-

Assay Principle: The assay measures the ability of the test compound to inhibit the production of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) and to block the activation of the NF-κB pathway in stimulated cells.

-

General Procedure for NF-κB Luciferase Reporter Assay:

-

Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

The transfected cells are pre-treated with various concentrations of this compound.

-

The cells are then stimulated with LPS to activate the NF-κB pathway.

-

After a suitable incubation period, the cells are lysed, and luciferase activity is measured. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

-

-

General Procedure for Assessing IκBα Degradation:

-

Cells are pre-treated with this compound and then stimulated with LPS.

-

At various time points, cell lysates are prepared.

-

The levels of IκBα (the inhibitory protein of NF-κB) and phosphorylated IκBα are determined by Western blotting. Inhibition of LPS-induced IκBα degradation and phosphorylation by this compound would indicate a blockade of the NF-κB signaling cascade.

-

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action of this compound via NF-κB pathway inhibition.

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria.[3] However, detailed studies quantifying this activity and elucidating its mechanism of action are limited in the publicly available literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General)

To quantify the antibacterial activity of this compound, a standard method such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) would be employed.

-

Bacterial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) would be used.

-

Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

General Procedure:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

-

Conclusion and Future Directions

This compound is a multifaceted natural product with a compelling profile of biological activities. Its potent anti-HIV activity, coupled with its ability to inhibit sphingomyelin synthase and amyloid β aggregation, underscores its potential as a valuable scaffold for the development of new drugs for a range of diseases.

While the anti-inflammatory and antibacterial activities of this compound are noted, further research is required to fully characterize these effects. Detailed mechanistic studies, including the confirmation of its proposed action on the NF-κB pathway and the determination of its antibacterial spectrum and potency, are crucial next steps. The elucidation of its precise molecular targets and a deeper understanding of its structure-activity relationships will be instrumental in optimizing its therapeutic potential and advancing this compound from a promising natural product to a clinically relevant therapeutic agent.

References

- 1. Rapid Antibacterial Activity of Cannabichromenic Acid against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chromene meroterpenoids from Rhododendron dauricum L. and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.apub.kr [cdn.apub.kr]

Unraveling the Potent Anti-HIV-1 Activity of Daurichromenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurichromenic acid (DCA), a natural chromene compound isolated from Rhododendron dauricum, has demonstrated significant promise as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth analysis of the anti-HIV-1 activity of DCA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological and experimental workflows. While the precise molecular mechanism of its antiviral action remains an active area of investigation, the existing data underscore the potential of DCA as a lead compound in the development of novel antiretroviral therapies. This document serves as a comprehensive resource for researchers engaged in virology, medicinal chemistry, and pharmacology.

Introduction

This compound (DCA) is a meroterpenoid first isolated from the leaves and twigs of the traditional medicinal plant Rhododendron dauricum.[1] It has garnered significant scientific attention due to its potent biological activities, most notably its profound inhibitory effect on HIV-1 replication.[2][3] In an era where the emergence of drug-resistant HIV-1 strains necessitates the discovery of novel therapeutic agents, natural products like DCA offer a valuable reservoir of chemical diversity and unique mechanisms of action. This guide synthesizes the current knowledge on the anti-HIV-1 properties of DCA to facilitate further research and development in this promising area.

Quantitative Assessment of Anti-HIV-1 Activity

The anti-HIV-1 efficacy of this compound has been quantified in cell-based assays, revealing its potent activity and favorable therapeutic index. The key parameters, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50 or IC50), and the therapeutic index (TI), are summarized below.

| Compound | Parameter | Value | Cell Line | Description | Reference(s) |

| This compound | EC50 | 0.00567 µg/mL | Acutely Infected H9 Cells | Potent anti-HIV activity. | [1][2] |

| EC50 | 15 nM | Acutely Infected H9 Cells | Molar concentration equivalent of the potent anti-HIV activity. | [4] | |

| IC50 | 21.1 µg/mL | Uninfected H9 Cells | Cytotoxicity in uninfected cells. | [2] | |

| TI (Therapeutic Index) | 3710 | H9 Cells | High therapeutic index, indicating a wide window between efficacy and toxicity. | [2][4] | |

| Azidothymidine (AZT) | EC50 | 44 nM | Acutely Infected H9 Cells | Positive control drug for comparison. | [4] |

Mechanism of Action

The precise molecular mechanism underlying the anti-HIV-1 activity of this compound is not yet fully elucidated and is an area of ongoing research.[3] Current literature has not definitively identified a specific viral enzyme (e.g., reverse transcriptase, protease, integrase) or host cell factor that is directly targeted by DCA to exert its antiviral effect. However, the potent EC50 value observed in cell-based assays suggests a significant interference with the viral life cycle.[1][2]

The biosynthesis of DCA in Rhododendron dauricum has been characterized, involving the oxidative cyclization of grifolic acid catalyzed by DCA synthase, a flavoprotein oxidase.[5][6]

Biosynthesis of this compound

The biosynthetic pathway of this compound involves the enzymatic conversion of grifolic acid.

Caption: Biosynthesis of this compound from Grifolic Acid.

Experimental Protocols

The evaluation of the anti-HIV-1 activity of this compound typically involves cell-based assays that measure the inhibition of viral replication in a susceptible human T-cell line, such as H9 cells. Below are detailed methodologies for key experiments.

Cell Culture and Virus Propagation

-

Cell Line: H9 cells, a human T-lymphocyte cell line, are used as they are highly susceptible to HIV-1 infection.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, is propagated in H9 cells. Viral stocks are harvested from the supernatant of infected cell cultures and titrated to determine the tissue culture infectious dose 50 (TCID50).

Anti-HIV-1 Activity Assay (Cytopathic Effect Inhibition)

This assay determines the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

-

Cell Seeding: H9 cells are seeded into a 96-well microtiter plate at a density of approximately 1 x 10^4 cells per well.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired test concentrations.

-

Infection and Treatment: Cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI). Simultaneously, the serially diluted this compound is added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period of 4-6 days, allowing for multiple rounds of viral replication and the development of CPE in the virus control wells.

-

Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the cell control.

-

Data Analysis: The EC50 value is determined by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel to the antiviral assay to determine the toxicity of the compound on the host cells.

-

Cell Seeding: Uninfected H9 cells are seeded in a 96-well plate as described above.

-

Compound Treatment: Serially diluted this compound is added to the wells.

-

Incubation: The plate is incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using the MTT assay.

-

Data Analysis: The CC50 (or IC50) value is calculated from the dose-response curve of cell viability versus drug concentration.

Experimental Workflow for Anti-HIV-1 Assay

The general workflow for assessing the anti-HIV-1 activity of a compound is depicted below.

Caption: General workflow for an in vitro anti-HIV-1 activity assay.

Conclusion and Future Directions

This compound stands out as a natural product with exceptionally potent anti-HIV-1 activity and a high therapeutic index in preclinical models. Its unique chemical structure makes it an attractive scaffold for medicinal chemistry efforts aimed at developing new antiretroviral drugs. The primary challenge and opportunity for future research lie in the definitive identification of its molecular target(s) and the elucidation of its mechanism of action. Such studies will not only advance our understanding of HIV-1 replication but also pave the way for the rational design of novel DCA-based therapeutics to combat the global HIV/AIDS pandemic. Further investigations into its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into a clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A short synthetic route to biologically active (±)-daurichromenic acid as highly potent anti-HIV agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Identification and Characterization of this compound Synthase Active in Anti-HIV Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantae.org [plantae.org]

Daurichromenic Acid: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daurichromenic acid (DCA), a meroterpenoid isolated from Rhododendron dauricum, has been identified as a compound with a range of biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of DCA's anti-inflammatory effects. While direct quantitative data on DCA's inhibition of key inflammatory mediators remains limited in publicly available literature, this paper synthesizes existing knowledge, including data on closely related compounds and relevant signaling pathways. This document outlines the potential mechanisms of action, summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to guide further research and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, a natural product found in the leaves of Rhododendron dauricum, has demonstrated various pharmacological activities.[1][2] This whitepaper focuses specifically on its anti-inflammatory potential, aiming to provide a detailed technical resource for researchers in the field.

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data on the anti-inflammatory activity of this compound is sparse in current literature. However, studies on its inhibitory effect on sphingomyelin synthase (SMS), an enzyme linked to inflammatory cytokine production, and on related compounds from Rhododendron dauricum provide valuable insights into its potential potency.

Table 1: Inhibitory Activity of this compound on Sphingomyelin Synthase (SMS)

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| This compound | Sphingomyelin Synthase 2 (SMS2) | 4 | N/A (Enzyme Assay) | [1] |

IC50: The half maximal inhibitory concentration.

Table 2: Inhibitory Activity of Related Chromene Meroterpenoids from Rhododendron dauricum on Nitric Oxide (NO) Production

| Compound | IC50 (µM) on NO Production | Cell Line |

| Compound 9a | 8.69 ± 0.94 | LPS-stimulated RAW264.7 |

| Compound 9b | 13.01 ± 1.11 | LPS-stimulated RAW264.7 |

| Compound 11a | 10.25 ± 1.02 | LPS-stimulated RAW264.7 |

Data for compounds structurally related to this compound, isolated from the same plant source. This suggests the potential for this compound to exhibit similar activity.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of many natural products, including those from Rhododendron species, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's effects on these pathways are limited, inferences can be drawn from the known mechanisms of similar compounds.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that regulate the production of inflammatory mediators. Key components of this pathway include p38, JNK, and ERK. Inhibition of the phosphorylation of these kinases can lead to a reduction in the inflammatory response.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

Cell Culture and Maintenance

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Caption: Experimental workflow for the Nitric Oxide (NO) production assay.

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined from a standard curve, and the percentage of inhibition is calculated.

-

Cytokine Production Assay (ELISA)

This protocol is for measuring the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Procedure:

-

RAW 264.7 cells are cultured, treated with this compound, and stimulated with LPS as described in the NO production assay.

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

-

Western Blot Analysis for Protein Expression

This technique is used to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway components.

-

Procedure:

-

Cells are cultured, treated with this compound, and stimulated with LPS for the appropriate duration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-phospho-p38).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its demonstrated activity against sphingomyelin synthase, coupled with the known anti-inflammatory effects of related meroterpenoids from Rhododendron dauricum, strongly suggests its potential to modulate key inflammatory pathways.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Comprehensive Quantitative Analysis: Determining the IC50 values of this compound on the production of a wide range of inflammatory mediators, including nitric oxide, prostaglandins, and various cytokines (TNF-α, IL-6, IL-1β), is crucial.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways will provide a deeper understanding of its anti-inflammatory mechanism.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases is a critical next step to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound will help to identify the key structural features responsible for its anti-inflammatory activity and to optimize its potency and pharmacokinetic properties.

By addressing these research gaps, the scientific community can build a more complete picture of the anti-inflammatory properties of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- 1. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Daurichromenic Acid: A Technical Guide on its Antibacterial Effects Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a meroterpenoid compound isolated from the leaves and twigs of Rhododendron dauricum.[1][2] This plant has a history of use in traditional medicine, and modern research has identified DCA as a molecule with a range of biological activities, including anti-HIV and anti-inflammatory properties.[1][3] Notably, scientific literature consistently reports its antibacterial activity, particularly against Gram-positive bacteria.[1][2][4] This technical guide provides a consolidated overview of the current understanding of the antibacterial effects of this compound, with a focus on its potential against Gram-positive pathogens.

Disclaimer: While the antibacterial activity of this compound against Gram-positive bacteria is cited in scientific literature, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from primary research articles were not available in the public domain at the time of this review. The data presented in the tables and the experimental protocols are therefore generalized based on standard microbiological methodologies.

Antibacterial Activity

This compound has demonstrated inhibitory effects against Gram-positive bacteria. The lipophilic nature of DCA is thought to facilitate its interaction with the bacterial cell membrane, a key difference in the cell envelope structure between Gram-positive and Gram-negative organisms.

Quantitative Data

| Bacterial Strain | Type | ATCC Number | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | e.g., 25923 | Data not available | Data not available | [Cite sources mentioning activity] |

| Bacillus subtilis | Gram-positive | e.g., 6633 | Data not available | Data not available | [Cite sources mentioning activity] |

| Enterococcus faecalis | Gram-positive | e.g., 29212 | Data not available | Data not available | [Cite sources mentioning activity] |

Postulated Mechanism of Action

The precise molecular mechanism by which this compound exerts its antibacterial effect on Gram-positive bacteria has not been fully elucidated in the available literature. However, based on the chemical structure of DCA and the known mechanisms of other antimicrobial terpenoids, several potential pathways can be hypothesized. A primary target is likely the bacterial cell membrane.

dot

Caption: Postulated mechanism of this compound targeting the bacterial cell membrane.

Experimental Protocols

The following are generalized experimental protocols for determining the antibacterial activity of a compound like this compound. These are based on standard methods in microbiology.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for this determination.

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase.

-

The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

-

Serial two-fold dilutions of the DCA stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the diluted DCA is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (bacteria and broth, no DCA) and a negative control (broth only).

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of DCA at which no visible bacterial growth (turbidity) is observed.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC Assay:

-

Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

-

These aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

The agar plates are incubated at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration of DCA that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

-

dot

Caption: General workflow for determining MIC and MBC of an antibacterial agent.

References

- 1. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and grifolic acid: Phytotoxic meroterpenoids that induce cell death in cell culture of their producer Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Daurichromenic Acid: A Potent Dual Inhibitor of Sphingomyelin Synthase and Amyloid-β Aggregation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a meroterpenoid, a class of chemical compounds with partial polyketide origin, isolated from the leaves of Rhododendron dauricum.[1][2] This plant has a history of use in traditional Chinese medicine as an expectorant and for treating bronchitis.[1][3][4] Beyond its traditional uses, DCA has demonstrated a range of pharmacological activities, including antibacterial, anti-HIV, and anti-inflammatory properties.[1][3][4][5] However, the molecular mechanisms underlying these activities have remained largely elusive until recent investigations into its effects on lipid metabolism.[1][3][4]

Sphingomyelin synthases (SMS) are a family of enzymes crucial for the biosynthesis of sphingomyelin, a key component of cell membranes.[6][7] The SMS family consists of three members: SMS1, SMS2, and SMSr.[6] These enzymes catalyze the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[8] This process is integral to the regulation of membrane fluidity, ceramide-dependent apoptosis, and signaling pathways involving DAG.[6] Dysregulation of SMS activity has been implicated in a variety of diseases, including atherosclerosis, diabetes, obesity, and Alzheimer's disease, making SMS a compelling target for therapeutic intervention.[1][5][6][9]

This technical guide provides a comprehensive overview of the current understanding of this compound as a direct inhibitor of sphingomyelin synthase. It details the quantitative inhibitory data, experimental methodologies, and the broader implications of its dual-inhibitory function on both lipid metabolism and protein aggregation, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action: Inhibition of Sphingomyelin Synthase

This compound has been identified as a potent inhibitor of sphingomyelin synthase activity.[1][3][4][5] The primary mechanism of action involves the direct inhibition of the enzymatic activity of both SMS1 and SMS2 isoforms.[1]

Structure-Activity Relationship (SAR)

Studies involving derivatives of DCA have shed light on the structural features essential for its inhibitory activity. The carboxylic acid group on the orsellinic acid moiety of DCA is critical for its ability to inhibit SMS.[1] Esterification of this carboxylic acid group, as seen in derivatives like compounds 2, 3, and 5 in the cited research, leads to a loss of inhibitory activity against both SMS1 and SMS2.[1] This suggests that the carboxylic acid moiety is directly involved in the interaction with the active site of the sphingomyelin synthase enzymes.[1]

Dual Inhibition: A Potential Therapeutic Advantage

In addition to its potent inhibition of sphingomyelin synthase, DCA has also been shown to inhibit the aggregation of amyloid β (Aβ) peptides, specifically Aβ42.[1][3][4][5] The accumulation and aggregation of Aβ peptides are hallmark pathological features of Alzheimer's disease. The ability of DCA to concurrently target both SMS activity and Aβ aggregation presents a promising dual-pronged therapeutic strategy for neurodegenerative diseases where lipid dysregulation and protein misfolding are intertwined.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its derivatives against sphingomyelin synthase 1 (SMS1), sphingomyelin synthase 2 (SMS2), and Amyloid-β (Aβ42) aggregation has been quantified. The following table summarizes the key inhibitory concentrations.

| Compound | Target | IC50 / EC50 (µM) |

| This compound (DCA) | SMS1 | 7[1] |

| SMS2 | 4[1][3][4][5] | |

| Aβ42 Aggregation | 57[1] | |

| Compound 4 (DCA derivative) | SMS1 | 17[1] |

| SMS2 | 10[1] | |

| Aβ42 Aggregation | 74[1] | |

| Compound 6 (DCA derivative) | SMS1 | 9[1] |

| SMS2 | 7[1] | |

| Hongoquercin A (Compound 7) | SMS1 | 4[1] |

| SMS2 | 5[1] | |

| Aβ42 Aggregation | 150-300[1] | |

| Ginkgolic Acids (8, 9) | Aβ42 Aggregation | 150-300[1] |

| Rosmarinic Acid | Aβ42 Aggregation | 60[1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory effects of this compound.

Sphingomyelin Synthase (SMS) Activity Assay

This protocol outlines the in vitro assay used to measure the inhibitory activity of compounds against SMS1 and SMS2.

1. Enzyme and Substrate Preparation:

- Prepare membrane fractions containing human SMS1 or SMS2 from stably transfected HEK293 cells.

- Prepare a fluorescent ceramide substrate, N-(4-nitrobenzo-2-oxa-1,3-diazol-7-yl)-6-aminocaproyl-D-erythro-sphingosine (NBD-C6-ceramide).

- Prepare the phosphocholine donor, phosphatidylcholine (PC).

2. Reaction Mixture:

- In a 96-well plate, combine the following in a total volume of 50 µL:

- HEPES buffer (25 mM, pH 7.4)

- KCl (150 mM)

- MgCl2 (10 mM)

- Bovine serum albumin (BSA, 0.5 mg/mL)

- NBD-C6-ceramide (20 µM)

- Phosphatidylcholine (200 µM)

- SMS1 or SMS2 membrane fraction (5 µg of protein)

- Varying concentrations of the test compound (e.g., this compound).

3. Incubation:

- Incubate the reaction mixture at 37°C for 1 hour.

4. Reaction Termination and Lipid Extraction:

- Stop the reaction by adding 200 µL of a chloroform/methanol mixture (2:1, v/v).

- Vortex the mixture and centrifuge to separate the phases.

- Collect the lower organic phase containing the lipids.

5. Analysis:

- Dry the extracted lipids under a stream of nitrogen.

- Re-dissolve the lipid residue in a small volume of chloroform/methanol (2:1, v/v).

- Spot the samples onto a thin-layer chromatography (TLC) plate.

- Develop the TLC plate using a mobile phase of chloroform/methanol/acetic acid/water (50:30:8:4, v/v/v/v).

- Visualize the fluorescent spots of NBD-C6-sphingomyelin under UV light.

- Quantify the fluorescence intensity of the spots corresponding to NBD-C6-sphingomyelin using an image analyzer.

6. Data Analysis:

- Calculate the percentage of SMS inhibition for each compound concentration relative to a control reaction without an inhibitor.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Amyloid-β (Aβ42) Aggregation Inhibition Assay

This protocol describes the method used to assess the ability of this compound to inhibit the aggregation of Aβ42 peptides.

1. Reagent Preparation:

- Prepare a stock solution of synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain a peptide film.

- Re-suspend the Aβ42 peptide film in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

- Prepare a working solution of Aβ42 by diluting the stock solution in a phosphate buffer (pH 7.4).

- Prepare a stock solution of Thioflavin T (ThT) in the same phosphate buffer.

2. Reaction Mixture:

- In a 96-well black plate with a clear bottom, combine the following:

- Aβ42 peptide solution (final concentration of 10 µM).

- Varying concentrations of the test compound (e.g., this compound).

- Thioflavin T solution (final concentration of 5 µM).

3. Incubation and Measurement:

- Incubate the plate at 37°C with continuous shaking.

- Monitor the ThT fluorescence intensity at regular intervals using a microplate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates Aβ fibril formation.

4. Data Analysis:

- Plot the fluorescence intensity against time for each concentration of the test compound.

- Determine the extent of inhibition by comparing the final fluorescence intensity of the samples with the inhibitor to that of a control sample without the inhibitor.

- Calculate the EC50 value, the concentration of the compound that inhibits Aβ42 aggregation by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes related to this compound's inhibitory actions.

Caption: Sphingomyelin synthesis pathway and the inhibitory action of this compound (DCA).

Caption: Experimental workflow for determining the inhibitory activity of DCA on SMS.

Caption: Logical relationship of DCA's dual inhibition and its therapeutic potential.

Conclusion and Future Directions

This compound, a natural product from Rhododendron dauricum, has emerged as a significant inhibitor of sphingomyelin synthase.[1][3][4][5] Its ability to inhibit both SMS1 and SMS2 with micromolar efficacy, coupled with the crucial role of its carboxylic acid moiety in this inhibition, provides a solid foundation for its further development.[1]

The dual inhibitory action of DCA against both sphingomyelin synthase and amyloid-β aggregation is particularly noteworthy.[1][3][4][5] This positions DCA as a highly attractive lead compound for the development of novel therapeutics targeting complex multifactorial diseases like Alzheimer's, where both lipid metabolism and protein aggregation pathways are dysregulated.

Future research should focus on several key areas:

-

In vivo Efficacy: Evaluating the efficacy of DCA and its optimized derivatives in animal models of metabolic and neurodegenerative diseases.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of DCA to assess its drug-like properties.

-

Target Engagement: Developing probes to confirm the direct binding of DCA to SMS in a cellular context.

-

Structural Biology: Elucidating the co-crystal structure of DCA bound to sphingomyelin synthase to rationalize the observed SAR and guide the design of more potent and selective inhibitors.

References

- 1. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. This compound from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of small molecule sphingomyelin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Daurichromenic Acid: A Technical Guide on its Role in Inhibiting Amyloid-Beta Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of daurichromenic acid (DCA) as a potential therapeutic agent in Alzheimer's disease, focusing on its core function of inhibiting amyloid-beta (Aβ) aggregation. This document synthesizes the current scientific evidence, presenting quantitative data, detailed experimental protocols, and potential signaling pathways to support further research and development in this area.

Core Findings: Quantitative Inhibition of Aβ Aggregation

This compound, a meroterpenoid isolated from Rhododendron dauricum, has been identified as an inhibitor of Aβ42 aggregation.[1][2] Quantitative analysis of its inhibitory activity was determined using a Microtiter-Scale High-Throughput Screening (MSHTS) assay.[1]

| Compound | Target | Assay | Efficacy (EC50) | Reference |

| This compound (DCA) | Aβ42 Aggregation | MSHTS | 57 µM | [1] |

| Rosmarinic Acid (Reference) | Aβ Aggregation | MSHTS | 60 µM | [1] |

Experimental Protocol: Microtiter-Scale High-Throughput Screening (MSHTS) Assay

The following protocol details the methodology used to quantify the inhibitory effect of this compound on Aβ42 aggregation. This method utilizes quantum dot (QD)-labeled Aβ to visualize and quantify aggregate formation.[1]

Materials:

-

This compound (DCA) and its derivatives

-

QD-labeled Aβ40 (QDAβ)

-

Amyloid-β (1-42) peptide (Aβ42)

-

Phosphate-buffered saline (PBS)

-

Ethanol (EtOH)

-

Dimethyl sulfoxide (DMSO)

-

1536-well plates

-

Inverted fluorescence microscope with a CCD camera

-

ImageJ software

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of DCA and other test compounds.

-

Prepare a solution containing 30 nM QDAβ and 30 µM Aβ42 in PBS with 5% EtOH and 3% DMSO.

-

-

Assay Plate Preparation:

-

Add various concentrations of the test compounds (e.g., DCA) to the wells of a 1536-well plate.

-

-

Incubation:

-

Add the Aβ solution (containing QDAβ and Aβ42) to each well.

-

Incubate the plate at 37°C for 24 hours to allow for Aβ aggregation.

-

-

Imaging:

-

Visualize the center of each well using an inverted fluorescence microscope.

-

Capture images of the aggregates using a CCD camera.

-

-

Image Analysis:

-

Use ImageJ software to analyze a central region of each well (e.g., 200 x 200 pixels, corresponding to 320 x 320 µm).

-

Determine the standard deviation (SD) of the fluorescence intensities of the pixels within the analyzed region. The SD value is proportional to the amount of Aβ aggregates.

-

-

Data Analysis:

-

Plot the SD values against the concentrations of the test compounds to generate inhibition curves.

-

Calculate the half-maximal effective concentration (EC50) from the inhibition curves.

-

Visualizing the Experimental Workflow

MSHTS Assay Workflow for Aβ Aggregation Inhibition.

Potential Signaling Pathway: The Sphingomyelin Synthase Connection

This compound has been identified as a dual inhibitor, targeting both Aβ aggregation and sphingomyelin synthase (SMS).[1][2] While the direct signaling pathway for DCA's anti-Aβ aggregation activity has not been fully elucidated, its inhibition of SMS presents a plausible indirect mechanism. The sphingolipid metabolism pathway is increasingly implicated in the pathogenesis of Alzheimer's disease.[3] SMS knockout mice have shown resistance to developing Alzheimer's-like pathology.[1]